Tetanospasmin (tetanus toxin, TeNT), produced by Clostridium tetani, is a 150-kDa dichain neurotoxin composed of a 100-kDa heavy chain and a 50-kDa light chain linked by a disulfide bond. As a zinc-dependent metalloprotease , it specifically cleaves synaptobrevin-2 (VAMP-2) at the Gln76-Phe77 bond , thereby blocking inhibitory neurotransmitter release and causing spastic paralysis.
Molecular FormulaC6H7NO2S
Molecular Weight0
CAS No.11032-48-7
Cat. No.B1172537
⚠ Attention: For research use only. Not for human or veterinary use.
Tetanospasmin (tetanus toxin, TeNT), produced by Clostridium tetani, is a 150-kDa dichain neurotoxin composed of a 100-kDa heavy chain and a 50-kDa light chain linked by a disulfide bond [1]. As a zinc-dependent metalloprotease [2], it specifically cleaves synaptobrevin-2 (VAMP-2) at the Gln76-Phe77 bond [3], thereby blocking inhibitory neurotransmitter release and causing spastic paralysis [4]. This extreme neurospecificity and potency underpin its utility as a research tool for studying SNARE-mediated exocytosis, retrograde axonal transport, and neurotoxin mechanisms.
[1] Matsuda, M. (1989). The structure of tetanus toxin. In: Botulinum Neurotoxin and Tetanus Toxin, Simpson, L.L. (Ed.), Academic Press, pp. 69-92. View Source
[2] Geisler, S., et al. (1997). Tetanospasmin is a zinc-dependent metalloproteinase. Journal of Biological Chemistry. View Source
[3] Soleilhac, J.-M., et al. (1996). A Sensitive and Rapid Fluorescence-Based Assay for Determination of Tetanus Toxin Peptidase Activity. Analytical Biochemistry, 241(1), 120-127. View Source
[4] Schiavo, G., et al. (1992). Tetanus and botulinum-B neurotoxins block neurotransmitter release by proteolytic cleavage of synaptobrevin. Nature, 359(6398), 832-835. View Source
Why Tetanospasmin Cannot Be Substituted by Botulinum Toxins: Differential Substrate Specificity and Clinical Phenotype
Although tetanospasmin and botulinum neurotoxins (BoNTs) share 36% sequence homology and a common clostridial origin [1], their functional and clinical profiles diverge sharply due to differential neuronal targeting, protease substrate requirements, and clinical phenotypes. BoNTs primarily inhibit acetylcholine release at the neuromuscular junction, causing flaccid paralysis [2], whereas tetanospasmin undergoes retrograde transport to the CNS [3] and blocks inhibitory interneurons, resulting in spastic paralysis [4]. Moreover, tetanospasmin exhibits a uniquely demanding substrate specificity, requiring a longer peptide fragment for efficient VAMP-2 cleavage compared to BoNT/B [5]. These distinctions preclude the use of BoNTs as direct substitutes in tetanus research models, CNS-targeted drug delivery studies, or assays designed for tetanospasmin's protease activity.
[1] Journal of Ilam University of Medical Sciences. (2013). Survey and Comparison of Immunization Scale of The Recombinant Proteins of Attachment Subunit of Tetanus and Botulinum(A) Toxins. View Source
[2] Dolly, J. O., et al. (2009). Molecular basis for the therapeutic effectiveness of botulinum neurotoxin type A. In: Botulinum Toxin: Therapeutic Clinical Practice and Science, 2nd Ed., Saunders. View Source
[3] Bleck, T. P., & Reddy, P. (2010). Tetanus. In: Handbook of Clinical Neurology, Vol. 96, Elsevier, pp. 157-172. View Source
[4] Rossetto, O., et al. (2014). Botulinum neurotoxins: genetic, structural and mechanistic insights. Nature Reviews Microbiology, 12(8), 535-549. View Source
[5] Foran, P., et al. (1994). Differences in the Protease Activities of Tetanus and Botulinum B Toxins Revealed by the Cleavage of Vesicle-Associated Membrane Protein and Various Sized Fragments. Biochemistry, 33(51), 15365-15374. View Source
Quantitative Differentiation of Tetanospasmin: Evidence-Based Selection Criteria
LD50 Potency: Tetanospasmin vs. Botulinum Toxin in Mice
Tetanospasmin exhibits an LD50 of 2.5-3 ng/kg in mice, positioning it as the second most potent neurotoxin known, only exceeded by botulinum toxin (LD50 ~2 ng/kg) [1]. This establishes a clear potency hierarchy for procurement decisions involving extreme toxicity requirements.
Tetanospasmin is approximately 1.25-1.5 times less potent than botulinum toxin in mice
Conditions
Mouse lethality assay, parenteral administration
Why This Matters
This direct potency comparison informs risk assessment and selection of appropriate neurotoxin for assays requiring the second-highest known toxicity threshold.
[1] Wikipedia contributors. (2023). Tetanus toxin. Wikipedia, The Free Encyclopedia. View Source
Protease Substrate Length Requirement: Tetanospasmin vs. Botulinum B Toxin
In direct comparison, tetanospasmin requires a minimum 62-mer peptide (VAMP hydrophilic domain) for notable hydrolysis, whereas botulinum neurotoxin B (BoNT/B) efficiently cleaves a much smaller 40-mer peptide [1]. This stringent substrate length requirement demonstrates a fundamentally distinct protease recognition mechanism.
Minimum substrate length for efficient VAMP cleavage
Target Compound Data
62-mer peptide required
Comparator Or Baseline
Botulinum neurotoxin B (BoNT/B) cleaves 40-mer efficiently
Quantified Difference
Tetanospasmin requires a substrate at least 22 amino acids longer for comparable catalytic efficiency
Conditions
In vitro endopeptidase assay using synthetic VAMP peptides
Why This Matters
This differential substrate requirement dictates that tetanospasmin-specific assays or inhibitor screens must employ longer peptide substrates, influencing assay design and reagent selection.
[1] Foran, P., et al. (1994). Differences in the Protease Activities of Tetanus and Botulinum B Toxins Revealed by the Cleavage of Vesicle-Associated Membrane Protein and Various Sized Fragments. Biochemistry, 33(51), 15365-15374. View Source
Ganglioside Receptor Binding Affinity: GD1b vs. GD1a
The C-fragment of tetanospasmin binds to ganglioside GD1b with a substantially stronger binding response compared to GD1a, as measured by quartz crystal microbalance (QCM). The maximum frequency shift upon adsorption to GD1b was 99 Hz, compared to only 28 Hz for GD1a [1]. The overall affinity constant (Ka) for GD1b is ~10^6 M^-1 [1].
99 Hz maximum frequency shift on GD1b, Ka ~10^6 M^-1
Comparator Or Baseline
28 Hz maximum frequency shift on GD1a
Quantified Difference
3.5-fold greater binding response to GD1b than GD1a
Conditions
Quartz crystal microbalance (QCM) using solid-supported membranes containing gangliosides
Why This Matters
This differential ganglioside binding profile informs studies of neuronal targeting, retrograde transport mechanisms, and design of ganglioside-based toxin capture or neutralization strategies.
[1] Janshoff, A., et al. (1997). Quartz crystal microbalance investigation of the interaction of bacterial toxins with ganglioside containing solid supported membranes. European Biophysics Journal, 26(3), 261-270. View Source
Intra-Axonal Transport Rate: Tetanospasmin vs. Other Cargoes
Tetanospasmin undergoes retrograde axonal transport from peripheral nerve terminals to the CNS at a rate of 75-250 mm/day [1]. This rate is slower than fast anterograde transport (200-400 mm/day) but faster than slow axonal transport (0.2-8 mm/day), positioning it as a specific tool for studying intermediate-speed retrograde cargo trafficking.
Fast anterograde transport: 200-400 mm/day; slow axonal transport: 0.2-8 mm/day
Quantified Difference
Approximately 0.3-1.25x the speed of fast anterograde transport; 10-1000x faster than slow transport
Conditions
In vivo neuronal tracing and axonal transport studies
Why This Matters
This quantifiable transport kinetics is essential for experimental designs involving timed delivery of cargo to the CNS, such as in neuroscience tracing studies or targeted neuropharmacology.
[1] Bleck, T. P., & Reddy, P. (2010). Tetanus. In: Handbook of Clinical Neurology, Vol. 96, Elsevier, pp. 157-172. View Source
Clinical Phenotype Divergence: Spastic vs. Flaccid Paralysis
Tetanospasmin causes spastic paralysis by blocking inhibitory interneurons in the CNS, whereas botulinum neurotoxins (BoNTs) cause flaccid paralysis by inhibiting acetylcholine release at the neuromuscular junction [1]. This opposite clinical outcome arises from their distinct neuronal targeting and trafficking pathways [2].
Opposite neuromuscular effects despite similar molecular architecture
Conditions
Mammalian in vivo intoxication models
Why This Matters
This phenotypic dichotomy is the primary basis for selecting tetanospasmin in models of spasticity, CNS inhibitory neurotransmission, and tetanus pathogenesis, and precludes its substitution by BoNTs.
[1] Dolly, J. O., et al. (2009). Molecular basis for the therapeutic effectiveness of botulinum neurotoxin type A. In: Botulinum Toxin: Therapeutic Clinical Practice and Science, 2nd Ed., Saunders. View Source
[2] Rossetto, O., et al. (2014). Botulinum neurotoxins: genetic, structural and mechanistic insights. Nature Reviews Microbiology, 12(8), 535-549. View Source
Optimized Tetanospasmin Research Applications Based on Verified Differentiation
CNS-Targeted Drug Delivery via Retrograde Axonal Transport
Leverage tetanospasmin's well-characterized retrograde transport rate (75-250 mm/day) [1] to deliver therapeutic cargoes, such as neurotrophic factors or siRNA, to spinal cord and brainstem neurons. This application is supported by its established pathway from peripheral nerve terminals to the CNS [1] and its irreversible binding, which ensures sustained intracellular presence.
High-Stringency VAMP-2 Cleavage Assays and Protease Inhibitor Screening
Utilize tetanospasmin's demanding substrate length requirement (62-mer minimum) [2] to develop assays with enhanced specificity for detecting inhibitors that target the unique exosite interactions of TeNT. This is critical for screening libraries where BoNT/B cross-reactivity is undesirable.
Spastic Paralysis Models for Neurological Disorder Research
Employ tetanospasmin to induce spastic paralysis [3] in animal models to study the pathophysiology of conditions involving CNS inhibitory dysfunction, such as stiff-person syndrome, spasticity following spinal cord injury, and certain forms of dystonia. The distinct spastic phenotype [3] provides a more relevant model than flaccid paralysis induced by BoNTs.
Ganglioside-Dependent Neuronal Targeting and Entry Studies
Exploit the differential binding affinity of tetanospasmin for GD1b over GD1a (3.5-fold greater QCM response) [4] to investigate the role of specific gangliosides in neuronal susceptibility, toxin entry mechanisms, and the design of ganglioside-based decoys or inhibitors.
[1] Bleck, T. P., & Reddy, P. (2010). Tetanus. In: Handbook of Clinical Neurology, Vol. 96, Elsevier, pp. 157-172. View Source
[2] Foran, P., et al. (1994). Differences in the Protease Activities of Tetanus and Botulinum B Toxins Revealed by the Cleavage of Vesicle-Associated Membrane Protein and Various Sized Fragments. Biochemistry, 33(51), 15365-15374. View Source
[3] Dolly, J. O., et al. (2009). Molecular basis for the therapeutic effectiveness of botulinum neurotoxin type A. In: Botulinum Toxin: Therapeutic Clinical Practice and Science, 2nd Ed., Saunders. View Source
[4] Janshoff, A., et al. (1997). Quartz crystal microbalance investigation of the interaction of bacterial toxins with ganglioside containing solid supported membranes. European Biophysics Journal, 26(3), 261-270. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.